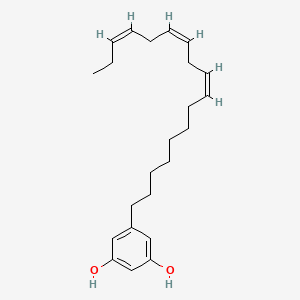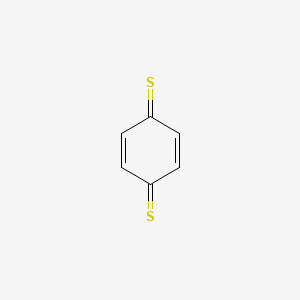
Dithio-p-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithio-p-benzoquinone is a sulfur-containing quinone derivative, characterized by the presence of two sulfur atoms replacing the oxygen atoms in the benzoquinone structure
準備方法
Synthetic Routes and Reaction Conditions: Dithio-p-benzoquinone can be synthesized through several methods. One common approach involves the reaction of p-benzoquinone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a slightly acidic pH to facilitate the formation of the dithio compound.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of hydroquinone derivatives in the presence of sulfur-containing reagents. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions: Dithio-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
科学的研究の応用
Dithio-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用機序
The mechanism of action of dithio-p-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This redox cycling can generate reactive oxygen species, which can interact with various molecular targets, including proteins, DNA, and cellular membranes, leading to potential therapeutic effects.
類似化合物との比較
Benzoquinone: Lacks sulfur atoms and has different redox properties.
Naphthoquinone: Contains a larger aromatic system and exhibits different chemical reactivity.
Anthraquinone: Has a more complex structure with additional aromatic rings.
Uniqueness: Dithio-p-benzoquinone is unique due to the presence of sulfur atoms, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
84615-33-8 |
|---|---|
分子式 |
C6H4S2 |
分子量 |
140.2 g/mol |
IUPAC名 |
cyclohexa-2,5-diene-1,4-dithione |
InChI |
InChI=1S/C6H4S2/c7-5-1-2-6(8)4-3-5/h1-4H |
InChIキー |
XTXHUAJQPRGJDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=S)C=CC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


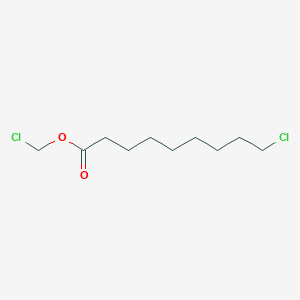

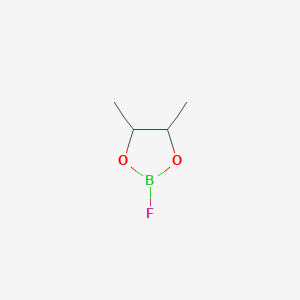
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
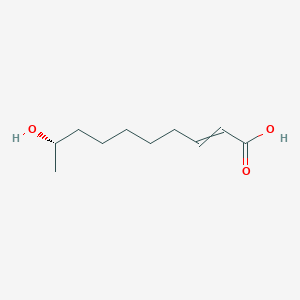

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
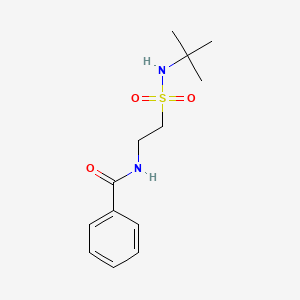
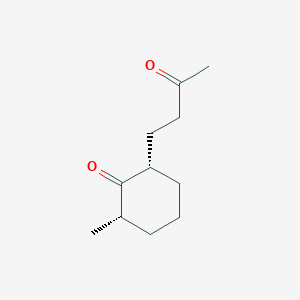

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
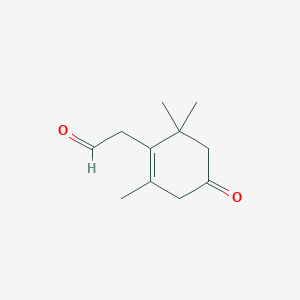
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
